molecular formula C6F5NaO B1229612 Sodium pentafluorophenolate CAS No. 2263-53-8

Sodium pentafluorophenolate

Cat. No. B1229612
CAS RN: 2263-53-8
M. Wt: 206.04 g/mol
InChI Key: GMKSUTIIASULKI-UHFFFAOYSA-M
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Description

Sodium pentafluorophenolate is a chemical compound with the molecular formula C6F5NaO . It has an average mass of 206.045 Da and a monoisotopic mass of 205.976700 Da . It is also known by other names such as Natriumpentafluorphenolat (German), Pentafluorophénolate de sodium (French), and 2,3,4,5,6-pentafluorophenol, sodium salt .


Synthesis Analysis

The synthesis of this compound involves fragment condensation using carbodiimide as a condensing agent or an activated ester method using pentafluorophenol . This method is especially useful in the preparation of Gln-containing peptides .


Molecular Structure Analysis

The molecular structure of this compound consists of a sodium atom (Na) bonded to a pentafluorophenolate ion (C6F5O^-) . The pentafluorophenolate ion is a phenolate ion where all the hydrogen atoms of the phenol ring have been replaced by fluorine atoms .

Scientific Research Applications

1. Reduction of α,β-Unsaturated Carbonyl Compounds

Sodium pentafluorophenolate is used as an efficient proton source in sodium borohydride reductions, enabling the regioselective reduction of α,β-unsaturated carbonyl compounds to allylic alcohols in high yield. This process is enhanced by the use of borane scavengers like 1-hexene or N,N,N',N'-tetramethylethylenediamine (Fuller, Williamson, & Singaram, 1994); (Fuller, Williamson, & Singaram, 1995).

2. Carbene Reactions

Pentafluorophenol, which reacts with sodium trichloroacetate, produces unique compounds like pentafluorophenyl orthoformate and tetrakis(pentafluorophenoxy)ethene through a Reimer-Tiemann reaction. This demonstrates its versatility in forming complex organic compounds (Brooke, Cooper, Howard, & Yufit, 1998).

3. Conductivity in Poly(ethylene oxide) Complexes

This compound is utilized in complexes with poly(ethylene oxide) for its impact on conductivity and crystallization properties. These complexes demonstrate diverse conductivity behaviors based on composition and temperature, highlighting the role of this compound in influencing the properties of polymeric materials (Rio & Wright, 1996).

4. Synthesis of Biaryl- and Heterobiaryl Sulfonate Esters

The pentafluorophenyl group serves as an effective sulfonic acid protecting group, facilitating the synthesis of biaryl- and heterobiaryl-pentafluorophenyl-sulfonate esters. This application is crucial in organic synthesis, particularly in reactions like the Suzuki-Miyaura reaction (Avitabile, Smith, & Judd, 2005); (Avitabile, Smith, & Judd, 2005).

5. Oligomerization and Oxide Formation in Bismuth Aryloxides

This compound contributes to the formation of mixed-metal aryloxide complexes, showcasing its role in the synthesis and characterization of novel compounds with potential applications in materials science (Jolas, Hoppe, & Whitmire, 1997).

properties

IUPAC Name

sodium;2,3,4,5,6-pentafluorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKSUTIIASULKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F5NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392104
Record name Sodium pentafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2263-53-8
Record name Sodium pentafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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